molecular formula C18H23F2O2- B15201558 cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate

cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate

Cat. No.: B15201558
M. Wt: 309.4 g/mol
InChI Key: AHQHOYASFHICQH-UHFFFAOYSA-M
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Description

cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate is an organic compound characterized by the presence of a cyclohexane ring substituted with a difluorophenyl group and a pentyl ester group

Preparation Methods

The synthesis of cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate typically involves several steps. One common method includes the esterification of 1-(3,4-difluorophenyl)cyclohexanecarboxylic acid with pentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid and sulfuric acid.

Scientific Research Applications

cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar compounds to cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate include:

    1-(3,4-Difluorophenyl)piperazine: This compound shares the difluorophenyl group but has a different core structure.

    3,4-Difluorophenyl compounds: These compounds have similar substituents but may differ in their overall molecular architecture.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H23F2O2-

Molecular Weight

309.4 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-4-pentylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H24F2O2/c1-2-3-4-5-13-8-10-18(11-9-13,17(21)22)14-6-7-15(19)16(20)12-14/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,22)/p-1

InChI Key

AHQHOYASFHICQH-UHFFFAOYSA-M

Canonical SMILES

CCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)C(=O)[O-]

Origin of Product

United States

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